Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one
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Overview
Description
Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one is a heterocyclic compound with the molecular formula C7H13N3O and a molecular weight of 155.20 g/mol This compound is characterized by its unique bicyclic structure, which includes a pyrazine ring fused to a pyrimidine ring
Preparation Methods
The synthesis of Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 1,2-diamines and diketones can be used to form the desired bicyclic structure through a series of condensation and cyclization reactions . Industrial production methods may involve bulk custom synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Scientific Research Applications
Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one can be compared to other similar heterocyclic compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrrolopyrazine: Exhibits a wide range of biological activities, including antimicrobial and antitumor properties.
1H-pyrazolo[3,4-b]pyridine: Utilized in various synthetic strategies and known for its biological activities.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1,2,3,4,7,8,9,9a-octahydropyrazino[1,2-c]pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c11-7-9-2-1-6-5-8-3-4-10(6)7/h6,8H,1-5H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVKJWYTMHARMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N2C1CNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452907 |
Source
|
Record name | Octahydro-6H-pyrazino[1,2-c]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151733-62-9 |
Source
|
Record name | Octahydro-6H-pyrazino[1,2-c]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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